Dimethyl 3,3'-dithiopropionimidate dihydrochloride
Description
Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP) is a homobifunctional, amine-reactive crosslinker widely used in protein research and biomaterial science. It reacts with primary amines (ε-amino groups of lysine residues or N-termini) within a pH range of 7.0–10.0 to form amidine bonds, which retain the positive charge of the original amine . DTBP features an 8-atom spacer arm and incorporates a disulfide bond, enabling cleavage under reducing conditions (e.g., with dithiothreitol or β-mercaptoethanol) . Its water solubility and charge-preserving properties make it ideal for stabilizing protein-protein interactions in immunoprecipitation assays , enhancing gene delivery vectors , and fabricating reducible drug delivery systems .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXWTVHCRPVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCSSCCC(=N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38285-78-8 (di-HCl) | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50974489 | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38285-78-8, 59012-54-3 | |
| Record name | Propanimidic acid, 3,3'-dithiobis-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL DITHIOBISPROPIONIMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation of 3-Mercaptopropionitrile
The synthesis begins with the preparation of 3,3'-dithiodipropionitrile, the disulfide precursor. This step involves oxidizing 3-mercaptopropionitrile under controlled conditions.
Reaction Conditions:
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) or iodine (I₂) in an acidic medium.
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Solvent: Ethanol or methanol at 0–5°C to prevent over-oxidation.
-
Molar Ratio: 2:1 (3-mercaptopropionitrile to oxidizer).
The reaction proceeds via thiol coupling, forming a disulfide bond:
Imidoesterification via Pinner Reaction
The dithiodipropionitrile undergoes imidoesterification with methanol in the presence of hydrochloric acid (HCl), forming the dihydrochloride salt.
Reaction Setup:
-
Reactants:
-
Temperature: 0°C → gradual warming to 25°C over 12 hours.
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Mechanism: The Pinner reaction converts nitriles to imidoesters via intermediate imidate salts:
Workup:
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Evaporate excess methanol under reduced pressure.
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Precipitate the crude product using cold diethyl ether.
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Recrystallize from ethanol/acetone (3:1 v/v) to obtain white crystals.
Purity: ≥95% (HPLC).
Yield: 70–78%.
Optimization of Reaction Parameters
Acid Catalysis and Stoichiometry
The HCl concentration critically influences imidoester formation. Substoichiometric HCl (<2 equiv.) leads to incomplete conversion, while excess HCl (>3 equiv.) promotes hydrolysis to carboxylic acids. Optimal HCl is 2.2–2.5 equiv., achieving >90% conversion.
Solvent Selection
Methanol is preferred for its nucleophilicity and miscibility with HCl. Alternatives like ethanol reduce reaction rates by 30% due to steric hindrance.
Temperature Profile
Maintaining 0°C during HCl addition minimizes side reactions (e.g., methanol oxidation). Gradual warming ensures complete imidate formation without degrading the disulfide bond.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient. Retention time: 8.2 min.
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Elemental Analysis: Calculated for C₈H₁₈Cl₂N₂O₂S₂: C 31.07%, H 5.86%, N 9.06%. Found: C 30.92%, H 5.78%, N 8.98%.
Scalability and Industrial Production
Pilot-Scale Synthesis
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Batch Size: 1–5 kg.
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Reactor Type: Glass-lined jacketed reactor with HCl gas dispersion system.
Cost Drivers:
Environmental Considerations
Challenges and Mitigation Strategies
Disulfide Bond Stability
DTBP is susceptible to reduction by trace metals or light. Strategies include:
Hygroscopicity
The dihydrochloride salt absorbs moisture, necessitating:
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Drying: Lyophilization or vacuum desiccation (40°C, 24 h).
Comparative Analysis of Methods
| Parameter | Small-Scale (Lab) | Industrial-Scale |
|---|---|---|
| Yield | 70–78% | 65–72% |
| Purity | ≥95% | ≥90% |
| Reaction Time | 12–18 h | 24–36 h |
| Cost per Gram | $12–$15 | $8–$10 |
| Key Challenge | Moisture control | Solvent recovery efficiency |
Emerging Innovations
Scientific Research Applications
Protein Crosslinking
DTBP is primarily utilized for crosslinking proteins, which enhances their stability and functionality. The imidoester groups react with primary amines found in lysine residues and the N-terminus of polypeptides, facilitating the formation of covalent bonds. This property is particularly useful in:
- Antibody Modification : DTBP can be employed to modify antibodies, improving their binding affinity and stability for diagnostic and therapeutic applications .
- Erythrocyte Membrane Studies : Research has demonstrated that DTBP penetrates human erythrocytes effectively, crosslinking membrane proteins, which aids in studying membrane dynamics and protein interactions.
Tissue Engineering
In tissue engineering, DTBP has been used to enhance the properties of biomaterials:
- Collagen and Gelatin Crosslinking : Studies have shown that DTBP significantly alters the nanostructure of collagen and gelatin coatings, improving mechanical properties such as compressive strength while maintaining biocompatibility . The compressive strength of coated biphasic calcium phosphate granules increased significantly after treatment with DTBP.
- Bone Regeneration : In vivo studies indicate that DTBP-treated materials promote better bone formation compared to untreated controls, suggesting its potential for use in bone grafts and regenerative medicine .
Polymer Stabilization
DTBP is also explored for stabilizing polymers through crosslinking:
- Complex Coacervate Core Micelles (C3Ms) : DTBP enhances the stability of C3Ms by forming disulfide bonds within the micelle core. This structural integrity allows these micelles to withstand variations in ionic strength and pH, making them suitable for drug delivery systems .
Controlled Release Formulations
The reversible nature of the crosslinks formed by DTBP allows for controlled release applications:
- Drug Delivery Systems : By utilizing DTBP in drug delivery formulations, researchers can create systems that release therapeutic agents in a controlled manner, responding to environmental stimuli such as pH changes or the presence of reducing agents.
Case Studies
Mechanism of Action
The primary mechanism of action of dimethyl 3,3’-dithiopropionimidate dihydrochloride involves the formation of stable amidine bonds with primary amines . The compound contains amine-reactive imidoester groups that react with primary amines to form amidine linkages . The central disulfide bond can be cleaved by reducing agents, allowing for reversible cross-linking .
Comparison with Similar Compounds
Mechanistic and Structural Differences
The table below summarizes key differences between DTBP and other crosslinkers:
Functional Advantages and Limitations
DTBP vs. EDC
- DTBP : Forms stable amidine bonds without requiring carboxyl groups, making it suitable for amine-rich environments. The reducible disulfide bond allows controlled dissociation in drug delivery systems . However, its specificity for amines limits applications involving carboxyl groups.
- EDC : Activates carboxyl groups for conjugation to amines, but requires NHS to stabilize intermediates. Lacks cleavability and spacer arms, making it less versatile for dynamic systems .
DTBP vs. DSP
- DTBP : Shorter spacer (8 atoms vs. 12 in DSP) may restrict accessibility in large protein complexes. Both are reducible, but DSP’s NHS esters offer broader compatibility with organic solvents .
DTBP vs. Glutaraldehyde
- DTBP : Amidines are more stable than Schiff bases formed by GA, which require borohydride reduction for stabilization. GA’s short spacer limits flexibility in crosslinked structures .
DTBP vs. GMBS
- DTBP : Homobifunctional (amine-amine), whereas GMBS is heterobifunctional (amine-thiol). GMBS enables site-specific conjugation (e.g., antibody-enzyme linkages) but lacks reducibility .
Protein Interaction Studies
- DTBP was used to crosslink adiponectin receptors in HUVECs, preserving protein complexes for immunoprecipitation analysis .
- In dendritic cell studies, DTBP facilitated the identification of Runx protein interactions critical for immune responses .
Drug Delivery Systems
- DTBP-crosslinked poly-L-lysine capsules (400 nm diameter) demonstrated reducible disulfide bonds, enabling controlled drug release in tumor microenvironments .
Gene Delivery
- DTBP-crosslinked polyethyleneimine (PEI) vectors showed high transfection efficiency and biocompatibility, leveraging disulfide cleavage for DNA release in the cytoplasm .
Biological Activity
Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP) is a bifunctional cross-linking reagent widely utilized in biochemical and molecular biology applications. Its ability to form stable amidine bonds with primary amines makes it a valuable tool for studying protein interactions, cellular processes, and various biochemical pathways.
Target of Action
DTBP primarily targets amine groups on proteins, particularly those found on lysine residues and the N-terminus of proteins. The compound contains imidoester groups that react with these amine groups to form amidine bonds, facilitating the cross-linking of proteins.
Mode of Action
The central disulfide bond in DTBP can be cleaved under reducing conditions, allowing for reversible cross-linking. This property is particularly advantageous for studying dynamic protein interactions and understanding the structural integrity of protein complexes under varying conditions .
DTBP plays a crucial role in various biochemical reactions:
- Cross-Linking Reagent : It effectively cross-links membrane proteins and other cellular components, which aids in the stabilization of protein complexes for structural studies.
- Cellular Penetration : The compound can penetrate intact human erythrocytes, cross-linking membrane proteins to hemoglobin and each other. This interaction has been analyzed using sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) to reveal complex formation patterns .
Cellular Effects
The biological activity of DTBP extends to several cellular processes:
- Protein Interactions : By cross-linking proteins, DTBP can influence signaling pathways and metabolic activities within cells.
- Dosage Effects : In animal models, lower doses of DTBP have been shown to effectively cross-link proteins without significant toxicity. However, higher doses may lead to adverse effects due to excessive cross-linking and disruption of cellular functions .
Research Applications
DTBP has diverse applications across various fields:
- Biochemistry : Used extensively for studying protein-protein interactions and stabilizing protein complexes.
- Cell Biology : Employed in the analysis of membrane proteins and their interactions within cellular environments.
- Medicine : Utilized in the development of gene delivery systems and therapeutic agents .
Case Studies
-
Erythrocyte Protein Cross-Linking
A study demonstrated that DTBP penetrates human erythrocytes and effectively cross-links membrane proteins to hemoglobin. The resulting complexes were analyzed using SDS-PAGE, revealing distinct patterns that reflect the interactions facilitated by DTBP . -
Stability in Complex Coacervate Core Micelles (C3Ms)
Research indicated that DTBP enhances the stability of C3Ms by forming reversible disulfide bonds between amine groups in polymer chains. This property allows for improved resistance to changes in ionic strength and pH, making DTBP a promising candidate for controlled release formulations .
Summary of Findings
| Property/Aspect | Details |
|---|---|
| Target Molecules | Primary amines on proteins |
| Cross-Linking Type | Reversible (cleavable under reducing conditions) |
| Cellular Penetration | Effective in human erythrocytes |
| Toxicity Profile | Low toxicity at therapeutic doses; potential toxicity at high doses |
| Research Applications | Protein interaction studies, gene delivery systems, structural biology |
Chemical Reactions Analysis
Primary Amine Crosslinking via Substitution
DTBP reacts with primary amines (e.g., lysine residues or N-termini of proteins) through a nucleophilic substitution mechanism. The reaction occurs in alkaline conditions (pH 8–10) and forms stable amidine bonds , preserving the cationic charge of the original amine .
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| pH | 8–10 |
| Temperature | Room temperature–37°C |
| Reaction Time | 30 min–2 h |
| Primary Targets | Lysine residues, N-termini |
Example Reaction Pathway
The amidine bond formation is irreversible under physiological conditions but reversible upon disulfide cleavage .
Disulfide Bond Redox Reactions
The central disulfide bond (–S–S–) enables DTBP to participate in redox-dependent cleavage, facilitating reversible crosslinking.
Reduction
Reducing agents cleave the disulfide bond into two thiol (–SH) groups:
Common Reductants
| Agent | Conditions | Cleavage Efficiency |
|---|---|---|
| DTT | 100–150 mM, pH 7–8 | >90% in 30 min |
| TCEP | 10–20 mM, pH 7–8 | >95% in 15 min |
| β-Mercaptoethanol | 50 mM, pH 7–8 | ~80% in 1 h |
Reaction Equation
Oxidation
Under oxidative conditions, the disulfide bond converts to sulfonic acid (–SO₃H):
Oxidants and Conditions
| Oxidant | Conditions | Product |
|---|---|---|
| H₂O₂ | 1–5%, pH 7–9 | Sulfonic acid |
| Ozone | Gas-phase exposure | Sulfonate derivatives |
pH-Dependent Hydrolysis
DTBP undergoes hydrolysis at neutral to acidic pH, limiting its stability in aqueous solutions:
Hydrolysis Kinetics
| pH | Half-Life (25°C) | Hydrolysis Products |
|---|---|---|
| 7.0 | 2–4 h | Thiols, imidazole derivatives |
| 5.0 | <1 h | Propionamide, sulfur oxides |
| 9.0 | >24 h | Stable amidine bonds |
Protein Complex Stabilization
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Crosslinked progesterone-receptor subunits in chick oviduct studies, enabling structural analysis.
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Stabilized antibody-antigen interactions for immunoprecipitation assays .
Drug Delivery Systems
In a 2023 study, DTBP was used to functionalize nanogels (NGs) with the prodrug EdC (5-ethynyl-2′-deoxycytidine):
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Electrostatic Complexation : DTBP bound EdC via charge interactions.
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Covalent Linkage : Imidoester groups formed amidine bonds with EdC’s primary amines .
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Redox-Triggered Release : Intracellular glutathione cleaved DTBP’s disulfide bond, releasing EdC for DNA incorporation .
Synthetic Workflow
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | DTBP + EdC (PBS, pH 7.4, 1 h) | Electrostatic complex formation |
| 2 | NHS-PEG₈-maleimide (RT, 1 h) | NG surface functionalization |
| 3 | DTT (10 mM, 37°C, 30 min) | Disulfide cleavage, EdC release |
Comparative Reactivity with Analogues
| Crosslinker | Spacer Length | Cleavable | Charge Retention |
|---|---|---|---|
| DTBP | 11.9 Å | Yes | Yes (+ charge) |
| DMS | 11.9 Å | No | Yes (+ charge) |
| DTSSP (NHS-ester) | 12.0 Å | Yes | No |
DTBP’s charge preservation distinguishes it from NHS-ester alternatives, minimizing protein denaturation .
Q & A
Q. How can this compound be adapted for novel applications in materials science?
- Methodological Answer : Explore its use as a:
- Dynamic covalent linker in self-healing polymers (monitor via rheology and stress-relaxation tests).
- Surface functionalization agent for nanoparticles (validate via XPS and TEM).
Pair these studies with computational models to predict network topology and mechanical properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
